molecular formula C11H10O2 B3116429 Methyl 4-ethynyl-2-methylbenzoate CAS No. 216443-95-7

Methyl 4-ethynyl-2-methylbenzoate

Cat. No.: B3116429
CAS No.: 216443-95-7
M. Wt: 174.2 g/mol
InChI Key: GDVIKCGHJKZADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethynyl-2-methylbenzoate is a substituted benzoate ester characterized by a methyl group at the 2-position and an ethynyl (C≡CH) group at the 4-position of the benzene ring.

Properties

IUPAC Name

methyl 4-ethynyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-4-9-5-6-10(8(2)7-9)11(12)13-3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVIKCGHJKZADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethynyl-2-methylbenzoate typically involves the esterification of 4-ethynyl-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynyl-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products

    Oxidation: 4-ethynyl-2-methylbenzoic acid.

    Reduction: Methyl 4-ethyl-2-methylbenzoate.

    Substitution: 4-ethynyl-2-methylbenzoic acid (from ester hydrolysis).

Scientific Research Applications

Methyl 4-ethynyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-ethynyl-2-methylbenzoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its activity may be mediated through interactions with enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Functional Group Diversity and Structural Features

The structural and functional differences among benzoate derivatives dictate their reactivity, stability, and applications. Key comparisons include:

Methyl 4-Acetamido-2-Hydroxybenzoate
  • Substituents : 4-acetamido (-NHCOCH₃) and 2-hydroxy (-OH).
  • Properties : The acetamido group enhances hydrogen-bonding capacity, while the hydroxy group increases polarity, improving solubility in aqueous environments.
  • Applications : Used as an intermediate in synthesizing brominated or chlorinated derivatives (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate) for pharmaceutical research .
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate
  • Substituents : 4-benzimidazolyl (aromatic heterocycle) with a 5-methyl group.
  • Properties : The planar benzimidazole ring facilitates interactions with biological targets, such as enzymes or DNA.
  • Applications: Potential use in medicinal chemistry due to benzimidazole’s prevalence in antitumor and antimicrobial agents. Synthesized via condensation of methyl 4-formyl benzoate with 5-methyl-1,2-phenylenediamine in DMF .
Triazine-Based Sulfonylurea Benzoates (e.g., Metsulfuron Methyl Ester)
  • Substituents : Sulfonylurea and triazine groups.
  • Properties: The triazine ring confers stability, while the sulfonylurea moiety inhibits acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis.
  • Applications : Widely used as herbicides (e.g., metsulfuron methyl ester) in agriculture .
Methyl 2-(4-Ethoxy-4-Oxobutanamido)Benzoate
  • Substituents : 2-(4-ethoxy-4-oxobutanamido) group.
  • Properties : The extended aliphatic chain increases lipophilicity, favoring membrane permeability.
  • Applications : Intermediate in organic synthesis, particularly for amide-coupled compounds .

Physicochemical and Application-Based Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Methyl 4-ethynyl-2-methylbenzoate 4-ethynyl, 2-methyl C₁₁H₁₀O₂ 174.19 High reactivity (click chemistry) Research/Pharmaceuticals -
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy C₁₀H₁₁NO₄ 209.20 Hydrogen bonding, polar Synthetic intermediate
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate 4-benzimidazolyl, 5-methyl C₁₆H₁₄N₂O₂ 274.30 Planar structure, bioactivity Medicinal chemistry
Metsulfuron methyl ester Triazine-sulfonylurea C₁₄H₁₅N₅O₆S 381.36 Enzyme inhibition, stability Herbicide
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate 2-(4-ethoxy-4-oxobutanamido) C₁₄H₁₇NO₅ 279.29 Lipophilic, flexible backbone Organic synthesis

Biological Activity

Methyl 4-ethynyl-2-methylbenzoate (C₉H₉O₂) is a compound of increasing interest in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the presence of an ethynyl group and a methyl group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other benzoate esters, making it valuable for further functionalization in synthetic chemistry.

Mechanisms of Biological Activity

The biological activity of this compound may be mediated through interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Interaction : The compound can act as a substrate for enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of aromatic compounds. This interaction is crucial for biotransformation processes.
  • Cell Signaling Modulation : It has been observed that this compound can influence cellular signaling pathways by modulating the activity of specific kinases and phosphatases, leading to changes in gene expression and cellular metabolism.
  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity. This can inhibit certain enzymatic functions by blocking substrate access, thus affecting various metabolic pathways.

Table 1: Summary of Biological Activities

StudyFocusFindings
Enzyme InteractionThis compound acts as a substrate for cytochrome P450 monooxygenases, facilitating the hydroxylation of aromatic rings.
Cellular EffectsInduces expression of detoxifying enzymes, enhancing cellular oxidative stress response.
Toxicological AssessmentHigh doses resulted in cholinesterase inhibition in animal models, indicating potential neurotoxicity.

Detailed Research Findings

  • Enzymatic Activity : In laboratory settings, this compound has shown to enhance the activity of detoxifying enzymes when exposed to oxidative stress conditions. This suggests a protective role against cellular damage.
  • Toxicological Studies : A study indicated that at high doses (500 mg/kg), the compound reduced cholinesterase activity in rats, leading to central nervous system damage over prolonged exposure. This highlights its potential neurotoxic effects and necessitates careful consideration in applications involving higher concentrations .
  • Long-term Exposure Effects : Research indicates that long-term exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes, which may alter its biological effects over time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-ethynyl-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-ethynyl-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.